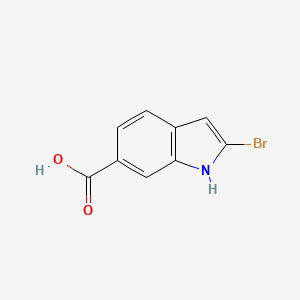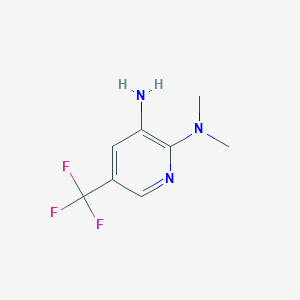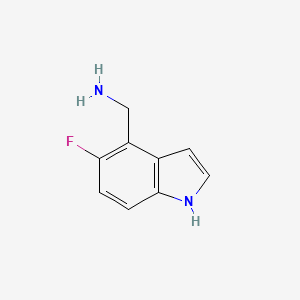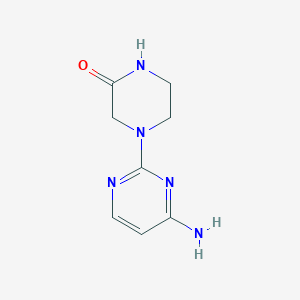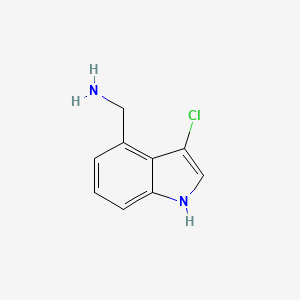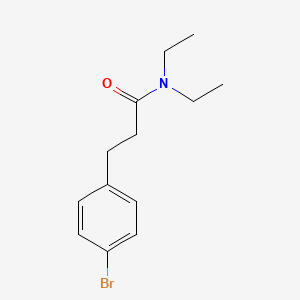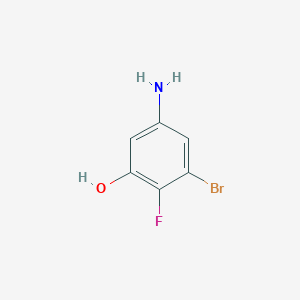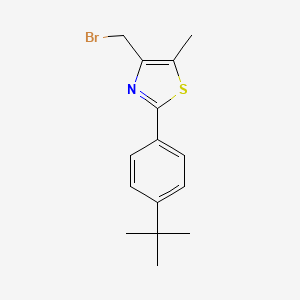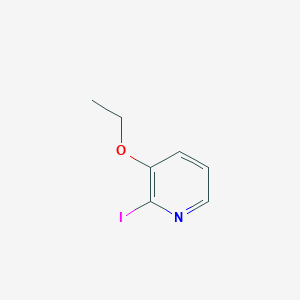
3-Ethoxy-2-iodopyridine
Descripción general
Descripción
3-Ethoxy-2-iodopyridine is a chemical compound that belongs to the pyridine family . It is a halogenated heterocyclic organic compound that is used in several research fields, including medicinal chemistry, organic synthesis, and material sciences.
Synthesis Analysis
The synthesis of 3-iodopyridine is made possible by attaching a functional group containing iodine to the third carbon position of the pyridine ring . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structures of the title compound have been optimized. Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The main reaction of perhalogenated heteroaromatics is the replacement of halogen atoms with various nucleophiles . The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied in order to assess regiochemistry of aromatic nucleophilic substitution .Physical and Chemical Properties Analysis
This compound is a yellow, crystalline compound with a melting point of 71-72°C. It is soluble in a variety of organic solvents, including dichloromethane, tetrahydrofuran, and acetone.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Ethoxy-2-iodopyridine, along with related pyridine derivatives, plays a significant role in the synthesis of furan-fused heterocycles, demonstrating its usefulness in advanced organic synthesis (Conreaux et al., 2008). Additionally, a study on the rearrangements during aminations of halopyridines revealed that ethoxy derivatives of pyridyne are involved in the formation of various amino-pyridine compounds (Pieterse & Hertog, 2010).
Structural Studies and Characterization
2-Iodylpyridine and 3-alkoxy-2-iodylpyridines, which can be derived from 2-iodopyridines, have been examined for their molecular structure and reactivity. These compounds exhibit potential as recyclable reagents for oxidation reactions, demonstrating their versatile applications in chemical synthesis (Yoshimura et al., 2011).
Applications in Host-Guest Chemistry
In the field of host-guest chemistry, studies have shown that 2-iodopyridine derivatives can form complex host-guest interactions, indicating their potential in the development of new molecular systems and materials (Puttreddy et al., 2016).
Pharmacological Research
Although excluding direct drug usage and dosage information, it's important to note that derivatives of this compound have been investigated for their bactericidal properties. For instance, pyridinium chlorides derived from 3-ethoxymethylpyridine showed significant activity against a range of microbial strains (Weglewski, Pernak & Krysinski, 1991).
Mecanismo De Acción
Target of Action
Iodopyridines are generally used as intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Mode of Action
3-Ethoxy-2-iodopyridine, like other iodopyridines, is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the iodine atom in the iodopyridine is replaced by an organoboron compound in the presence of a palladium catalyst . The ethoxy group in this compound likely serves as a leaving group or directs the site of metallation.
Result of Action
As a synthetic intermediate, the primary result of this compound’s action is the formation of new carbon-carbon bonds via cross-coupling reactions
Action Environment
The efficacy and stability of this compound are likely influenced by various environmental factors, including temperature, solvent, and the presence of other reactants . For instance, it is stable when stored in a cool, dry place. Its reactivity in cross-coupling reactions may be influenced by the choice of catalyst, base, and reaction conditions .
Análisis Bioquímico
Biochemical Properties
3-Ethoxy-2-iodopyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for halogenation reactions, where enzymes catalyze the addition of iodine to organic compounds. This interaction is crucial in the synthesis of iodinated pyridine derivatives, which are valuable in medicinal chemistry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown. This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it can increase the production of reactive oxygen species, leading to oxidative stress and changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it can localize to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
3-ethoxy-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZVBCZDDJOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)
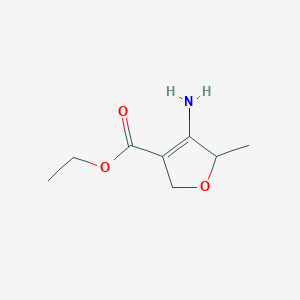
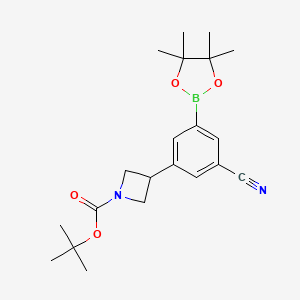
![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)

